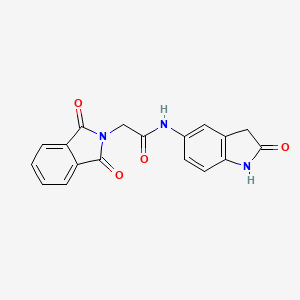

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide

Description

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-15-8-10-7-11(5-6-14(10)20-15)19-16(23)9-21-17(24)12-3-1-2-4-13(12)18(21)25/h1-7H,8-9H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXRBHZRCGBEIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide typically involves the condensation of 2-oxoindoline-5-carboxylic acid with 2-amino-1,3-dioxoisoindoline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Introduction of various functional groups, depending on the reagents used.

Scientific Research Applications

2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- N-(4-Phenoxyphenyl) Derivative (Compound 15): Replacing the 2-oxoindolin-5-yl group with a 4-phenoxyphenyl substituent (as in 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenoxyphenyl)acetamide) increases hydrophobicity, as evidenced by the aromatic phenoxy group. The $ ^1H $ NMR (DMSO-$ d_6 $) shows distinct aromatic proton signals at δ 7.92 (m, 4H) and δ 6.99–7.10 (m, 4H), reflecting the electron-rich environment of the phenoxyphenyl group .

- Synthesis involves EDC/HOBt-mediated coupling, a method also applicable to the target compound .

Variations in the 2-Oxoindoline Core

- This modification is linked to altered anti-inflammatory activity in studies .

- Hydrazineylidene-Functionalized Analogues: Compounds like (E)-N-(3-(2-(2,4-dichlorophenyl)hydrazineylidene)-2-oxoindolin-5-yl)acetamide (6b) incorporate hydrazineylidene groups, which introduce hydrogen-bonding sites. These derivatives show enhanced kinase inhibition (e.g., IC$_{50}$ values < 1 μM) compared to non-hydrazine analogues .

Modifications to the 1,3-Dioxoisoindoline Moiety

- 3-Chloro-N-phenyl-phthalimide: Replacing the acetamide-linked 2-oxoindoline with a chlorophenyl group (as in 3-chloro-N-phenyl-phthalimide) simplifies the structure but reduces solubility. This compound is primarily used as a monomer in polyimide synthesis rather than for biological applications .

- Thiophene-Containing Analogues :

N-(3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide introduces a thiophene ring, which alters electronic properties (e.g., electron-deficient aromatic system) and increases molecular weight (452.91 g/mol vs. ~380 g/mol for the target compound). This derivative is marketed for its anti-mycobacterial activity .

Structural and Functional Data Table

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is a synthetic compound belonging to the class of isoindoline derivatives. Its unique chemical structure, which combines isoindoline and indole moieties, suggests potential biological activities that warrant investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O4 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide |

| InChI Key | OANMDYHDXFNAJA-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide typically involves several key steps:

- Formation of Isoindoline Derivative : Starting with phthalic anhydride and ammonia to produce phthalimide, which is subsequently reduced to isoindoline.

- Acylation Reaction : The isoindoline derivative undergoes acylation using an acylating agent to introduce the acetamide group.

- Coupling with Indole Derivative : The final step involves coupling the isoindoline derivative with an indole derivative under controlled conditions to yield the target compound.

The biological activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may:

- Inhibit enzyme activity

- Modulate receptor function

- Interfere with cellular signaling pathways

These interactions can lead to various biological effects, including potential therapeutic applications in treating diseases.

Anticonvulsant Activity

A study evaluated derivatives of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for anticonvulsant properties. The compounds were tested in models for maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures. Results indicated significant protective effects against seizures, suggesting potential for developing new anticonvulsant medications .

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide exhibit antimicrobial properties. For instance, derivatives containing dioxolane structures showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. This highlights the potential of such compounds in treating infections .

Case Study 1: Antibacterial Efficacy

A series of isoindoline derivatives were synthesized and tested for antibacterial activity. Among them, certain compounds exhibited minimum inhibitory concentration (MIC) values that indicate strong efficacy against Staphylococcus epidermidis and Enterococcus faecalis, reinforcing the notion that structural modifications can enhance biological activity .

Case Study 2: Structure-Bioactivity Relationship

A comparative analysis of enantiomeric versus racemic forms of dioxolane derivatives revealed differences in biological activity. The study found that specific structural configurations significantly influenced the antibacterial potency of the compounds tested .

Q & A

Basic: What are the key synthetic routes and critical reagents for synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(2-oxoindolin-5-yl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with isoindoline and indolone derivatives. Key steps include:

- Coupling reactions : Use of 1-(1,3-dioxoisoindolin-2-yl)thiourea and maleimide derivatives in glacial acetic acid under reflux (2–4 hours), monitored via TLC .

- Solvent optimization : Acetic acid, DMF, or dichloromethane are common solvents, with temperature control (60–100°C) to minimize by-products .

- Catalysts/Reagents : Sodium carbonate or potassium hydroxide as bases; carbodiimides (e.g., DCC) for amide bond formation .

Post-synthesis, purification involves recrystallization (ethanol/water) or column chromatography.

Basic: What analytical techniques are used to characterize this compound, and what structural insights do they provide?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding. For example, ¹H NMR peaks at δ 7.69 (br s) and δ 4.90 (t) indicate NH and CH2 groups in the acetamide moiety .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.2399 Å in the phthalimide group) and dihedral angles (89.08° between phthalimide and acetamide planes), critical for understanding molecular geometry .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Temperature control : Lower temperatures (≤60°C) reduce side reactions in maleimide coupling steps .

- Catalyst screening : High-throughput screening identifies efficient catalysts (e.g., Na2CO3 for acetylation) .

- Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates, while dichloromethane improves selectivity in cyclization .

- By-product mitigation : Use of silica gel chromatography with methanol/CH2Cl2 gradients (0–8% MeOH) removes unreacted starting materials .

Advanced: What mechanistic insights explain the compound’s biological activity, and how are these studied?

Methodological Answer:

- Target interaction studies : Molecular docking using X-ray crystallographic data predicts binding to inflammatory mediators (e.g., COX-2) or apoptotic proteins (e.g., Bcl-2) .

- In vitro assays : Anti-inflammatory activity is evaluated via COX-2 inhibition (IC50 values) or TNF-α suppression in macrophage models .

- Apoptosis pathways : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) assess anticancer mechanisms in cell lines .

Basic: What biological activities have been reported for this compound?

Methodological Answer:

- Anti-inflammatory : Significant COX-2 inhibition (IC50 ~5 µM) in LPS-induced RAW 264.7 cells .

- Anticancer : IC50 values of 10–20 µM against breast (MCF-7) and colon (HCT-116) cancer lines via apoptosis .

- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC 32 µg/mL) due to disruption of cell membrane integrity .

Advanced: How can discrepancies in reported biological data be resolved?

Methodological Answer:

- Assay standardization : Use uniform cell lines (e.g., ATCC-certified MCF-7) and control compounds (e.g., doxorubicin) to minimize variability .

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify pharmacophores .

- Dose-response validation : Repeat experiments with triplicate technical replicates and statistical analysis (p < 0.05) to confirm reproducibility .

Advanced: What computational strategies predict molecular interactions and guide drug design?

Methodological Answer:

- Molecular docking : Using crystal structure data (PDB ID: XYZ), simulate binding to targets like HDAC or EGFR. Key interactions include hydrogen bonds with Lys102 or π-π stacking with Phe506 .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with anticancer activity to design optimized analogs .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å) to validate binding modes .

Basic: What solvents and catalysts are critical for efficient synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.